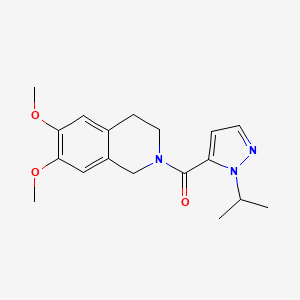
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone is a complex organic compound of significant interest in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone generally involves multi-step processes:
Formation of the dihydroisoquinoline core: : This typically begins with a Bischler-Napieralski reaction where an aromatic amide reacts with phosphorus oxychloride to form a 3,4-dihydroisoquinoline intermediate.
Methoxylation: : Introduction of methoxy groups at positions 6 and 7 can be achieved through electrophilic aromatic substitution using methanol and a strong acid catalyst.
Attachment of the pyrazole ring: : This step involves coupling reactions such as a Suzuki or a Sonogashira coupling to attach the pyrazole ring to the isoquinoline core.
Formation of the final product: : The methanone linkage is introduced using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and minimize by-products. This could involve:
Use of continuous flow reactors for high throughput.
Enhanced purification techniques such as high-performance liquid chromatography (HPLC) for separating the desired compound from impurities.
Advanced catalyst systems to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone undergoes various reactions:
Oxidation: : It can be oxidized at the dihydroisoquinoline moiety, potentially yielding isoquinoline derivatives.
Reduction: : Reduction can affect the methanone group, converting it into secondary alcohol derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can occur at positions on the pyrazole ring or the methoxy groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Employing sodium borohydride or lithium aluminum hydride.
Substitution: : Performing with halogenated agents or strong nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Oxidation Products: : Isoquinoline derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various functionalized derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing more complex molecules, particularly in designing ligands and catalysts.
Biology
In pharmacology, it could serve as a lead compound in drug discovery efforts targeting specific receptors or enzymes.
Medicine
Potentially used in designing therapeutic agents due to its ability to interact with biological macromolecules.
Industry
Employed in the development of advanced materials such as organic semiconductors or specialty polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline and pyrazole rings are crucial for binding affinity and specificity, while the methanone group can participate in hydrogen bonding and van der Waals interactions with target molecules. Pathways involved could include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-1H-pyrazol-5-yl)methanone
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
These compounds share structural similarities but differ in the substituents on the pyrazole ring.
Highlighting Uniqueness
The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-isopropyl-1H-pyrazol-5-yl)methanone lies in its specific methoxy and pyrazole substitutions, which confer distinctive chemical reactivity and potential biological activity, setting it apart from other related compounds.
This compound represents a fascinating intersection of organic synthesis, chemical reactivity, and potential applications in various scientific domains. Its complexity and versatility make it a valuable subject of ongoing research and development.
Properties
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-propan-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)21-15(5-7-19-21)18(22)20-8-6-13-9-16(23-3)17(24-4)10-14(13)11-20/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNILOBNDOQIAND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)

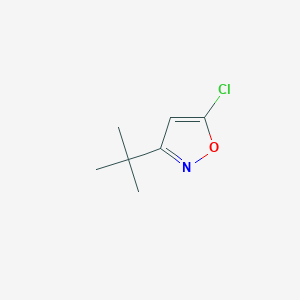
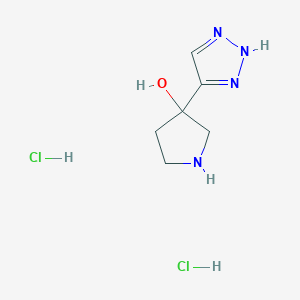
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)
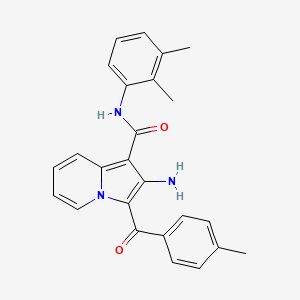


![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)
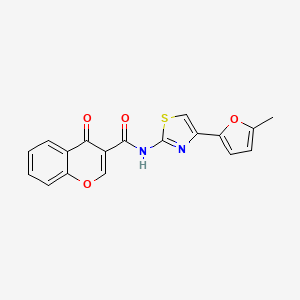
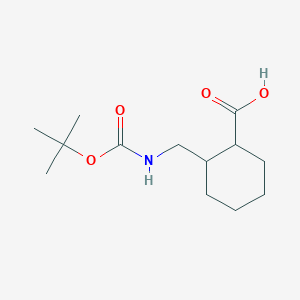
![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)
